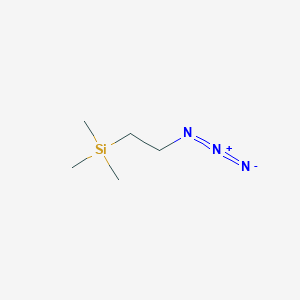

(2-Azidoethyl)trimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Azidoethyl)trimethylsilane is a chemical compound that is not commonly found in nature . It is used in laboratory settings and for the synthesis of other substances .

Synthesis Analysis

The synthesis of azido(trimethylsilyl)acetylene, a related compound, was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide (QN3) at -40 °C . This product is very unstable, but it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its overall structure .Chemical Reactions Analysis

The thermal or photochemical decay of azide leads to cyano(trimethylsilyl)carbene . This is demonstrated not only by quantum chemical calculations, but also by the trapping reactions with the help of isobutene .Aplicaciones Científicas De Investigación

Synthesis of Azido(trimethylsilyl)acetylene

The synthesis of azido(trimethylsilyl)acetylene was performed by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide at -40 °C . This product is very unstable, but it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole .

Characterization of Azido(trimethylsilyl)acetylene

The synthesized azido(trimethylsilyl)acetylene can be directly characterized by 1H- and 13C-NMR data as well as IR-spectra, which were measured in solution at low temperature and in the gas phase .

Decay of Azido(trimethylsilyl)acetylene

The thermal or photochemical decay of azide leads to cyano(trimethylsilyl)carbene . This is demonstrated not only by quantum chemical calculations, but also by the trapping reactions with the help of isobutene .

Synthesis of Heterocycles

Organic azides, such as (2-Azidoethyl)trimethylsilane, have been used in the synthesis of various heterocycles of the five-member ring with one heteroatom, such as pyrroles .

Synthesis of Heterocycles with Two Heteroatoms

They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Study of Reactive Intermediates

The study of reactive intermediates is another application of (2-Azidoethyl)trimethylsilane. The compound is used in the study of carbenes, ethynyl azides, and their reactions .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The compound is synthesized by treating the iodonium salt with highly soluble hexadecyltributylphosphonium azide (QN3) at −40 °C . Although this product is very unstable, it can be trapped by the click reaction with cyclooctyne to give the corresponding 1,2,3-triazole . The thermal or photochemical decay of the azide leads to cyano(trimethylsilyl)carbene .

Biochemical Pathways

It’s known that azides can participate in click chemistry reactions, leading to the formation of 1,2,3-triazoles . These reactions can have various downstream effects depending on the context and the other molecules involved.

Pharmacokinetics

It’s known that the compound is very unstable , which could impact its bioavailability and pharmacokinetics.

Result of Action

The compound’s instability and its ability to form 1,2,3-triazoles through click chemistry reactions suggest that it could have significant effects at the molecular level .

Action Environment

The synthesis of the compound involves a reaction at −40 °c , suggesting that temperature could be an important factor in its stability and reactivity.

Propiedades

IUPAC Name |

2-azidoethyl(trimethyl)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3Si/c1-9(2,3)5-4-7-8-6/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXPRAZPJMRNIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2934995.png)

![N-(3-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2934996.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934997.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)

![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)

![[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2935010.png)